Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate
Description
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is a compound with the molecular formula C17H18N2O5 and a molecular weight of 330.34 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . It is a specialty product that has garnered interest due to its unique structure, which combines furan and indole moieties .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.C2H2O4/c1-2-6-15-14(5-1)12(10-17-15)7-8-16-11-13-4-3-9-18-13;3-1(4)2(5)6/h1-6,9-10,16-17H,7-8,11H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYODEJFHKJCNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=CO3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202838 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate involves several steps. One common synthetic route includes the reaction of commercially available ethyl acetoacetate with methylamine or ethylamine at ambient temperature to form intermediate compounds . These intermediates are then converted to indole-3-carboxylate derivatives, which are further reacted with furan-2-ylmethylamine to yield the final product . Industrial production methods typically involve multicomponent reactions and telescoped processes to enhance efficiency and yield .
Chemical Reactions Analysis
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified indole and furan derivatives .
Scientific Research Applications
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been studied for its potential as an epidermal growth factor receptor (EGFR) inhibitor, showing promising anticancer activity against various cancer cell lines . In medicine, its derivatives are being explored for their potential therapeutic applications, particularly in cancer treatment . Additionally, this compound is used in the industry for developing new materials and chemical processes .
Mechanism of Action
The mechanism of action of Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR) . By binding to EGFR, it inhibits the receptor’s activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Comparison with Similar Compounds
Furan-2-ylmethyl-[2-(1H-indol-3-yl)-ethyl]-amine oxalate is unique due to its combination of furan and indole moieties, which confer distinct chemical and biological properties . Similar compounds include N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives, which also exhibit anticancer activity by targeting EGFR . Other related compounds are indole derivatives with various substituents that modulate their biological activity . The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular receptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
